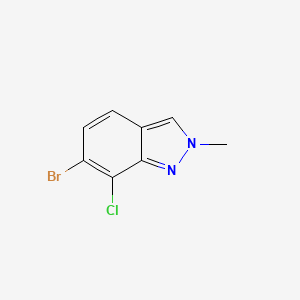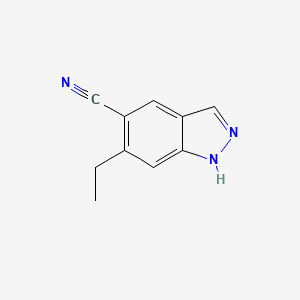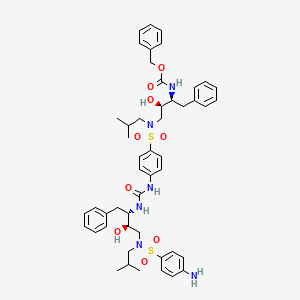
Pamidronic Acid-D2 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pamidronic Acid-D2 (Major) is a deuterated form of pamidronic acid, a bisphosphonate compound widely used in medical and scientific research. It is primarily known for its role in inhibiting bone resorption and is used in the treatment of various bone-related diseases such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pamidronic Acid-D2 (Major) can be synthesized from β-alanine and phosphorus reagents such as phosphorus trichloride and phosphorous acid. The reaction is typically carried out at elevated temperatures (around 75°C) in different solvents. For instance, in sulfolane, the use of 2 equivalents of phosphorus trichloride and phosphorous acid leads to pamidronic acid in a yield of 63%. In methane-sulfonic acid, 3.2 equivalents of phosphorus trichloride without any phosphorous acid are necessary to yield pamidronate dihydrate after hydrolysis and pH adjustment .
Industrial Production Methods
Industrial production of pamidronic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Pamidronic Acid-D2 (Major) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Pamidronic Acid-D2 (Major) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of bisphosphonates and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Utilized in the development of treatments for bone-related diseases and as a diagnostic tool in bone imaging techniques.
Industry: Employed in the synthesis of other bisphosphonate derivatives and as a standard in analytical chemistry
Mecanismo De Acción
Pamidronic Acid-D2 (Major) exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Comparación Con Compuestos Similares
Pamidronic Acid-D2 (Major) is similar to other bisphosphonates such as:
- Neridronic Acid
- Alendronic Acid
- Ibandronic Acid
- Zoledronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness
Pamidronic Acid-D2 (Major) is unique due to its deuterated form, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where precise control over metabolic pathways is required .
Propiedades
Fórmula molecular |
C3H11NO7P2 |
|---|---|
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
(3-amino-2,2,3,3-tetradeuterio-1-hydroxy-1-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)/i1D2,2D2 |
Clave InChI |
WRUUGTRCQOWXEG-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N)C(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


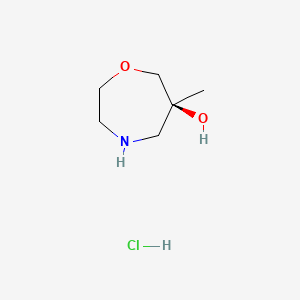
![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
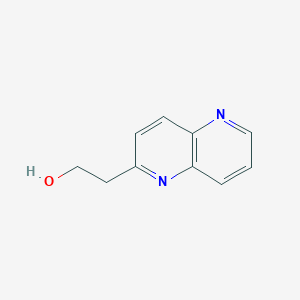
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
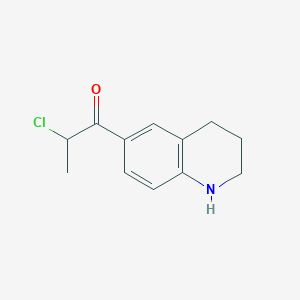
![(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
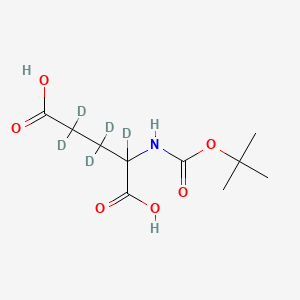
![[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
